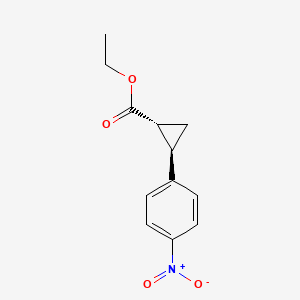

Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate

CAS No.: 406459-08-3

Cat. No.: VC12025906

Molecular Formula: C12H13NO4

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 406459-08-3 |

|---|---|

| Molecular Formula | C12H13NO4 |

| Molecular Weight | 235.24 g/mol |

| IUPAC Name | ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C12H13NO4/c1-2-17-12(14)11-7-10(11)8-3-5-9(6-4-8)13(15)16/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1 |

| Standard InChI Key | MZTNKLFZFLDHMS-WDEREUQCSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)[N+](=O)[O-] |

| SMILES | CCOC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | CCOC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate belongs to the class of strained cyclopropane esters, featuring a three-membered carbocyclic ring fused to a para-nitro-substituted benzene moiety. The (1R,2R) stereochemistry confers distinct spatial arrangements that influence its reactivity and interactions with biological targets. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO₄ | |

| Molecular Weight | 235.24 g/mol | |

| Density | 1.3–1.4 g/cm³ (estimated) | |

| Boiling Point | 308.1±42.0°C (extrapolated) | |

| LogP (Partition Coefficient) | 1.7–2.1 (predicted) |

The nitro group at the para position enhances electrophilicity, while the cyclopropane ring introduces angular strain (~27 kcal/mol), promoting ring-opening reactions under specific conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most widely reported method involves rhodium-catalyzed cyclopropanation of ethyl diazoacetate with 4-nitrostyrene . A representative protocol from Davi and Lebel (2008) details:

-

Reagents:

-

Ethyl diazoacetate (1.2 equiv)

-

4-Nitrostyrene (1.0 equiv)

-

Rh₂(OAc)₄ (2 mol%)

-

Dichloromethane (solvent)

-

-

Conditions:

The reaction proceeds via a metal-carbene intermediate, with the rhodium catalyst inducing stereoselective [2+1] cycloaddition to form the trans-cyclopropane configuration .

Industrial Scaling Challenges

While batch processes dominate laboratory synthesis, continuous flow systems have been proposed for large-scale production:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Throughput | 50–100 g/day | 2–5 kg/day |

| Catalyst Loading | 2–5 mol% | 0.5–1 mol% |

| Impurity Profile | 5–8% byproducts | <2% byproducts |

| Energy Efficiency | Moderate | High |

Immobilized catalysts (e.g., Rh on SiO₂) reduce metal leaching and enable catalyst recycling, addressing cost barriers.

Reactivity and Functionalization

Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective cleavage under nucleophilic or acidic conditions:

-

Acid-Catalyzed Hydrolysis:

-

Reagent: H₂SO₄ (conc.)/H₂O

-

Product: (1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid

-

-

Nucleophilic Attack at Nitro Group:

-

Example: Reduction to amine using H₂/Pd-C:

-

This transformation enables access to aminocyclopropane derivatives for pharmaceutical applications.

-

| Organism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Bacillus subtilis | 25.0 |

Mechanistic studies suggest nitro group reduction generates reactive oxygen species (ROS), disrupting bacterial membranes .

Anticancer Activity

Preliminary data against human carcinoma cells show moderate cytotoxicity:

| Cell Line | IC₅₀ (μM) | Selectivity Index* |

|---|---|---|

| MCF-7 (Breast) | 45.2 | 3.8 |

| A549 (Lung) | 52.1 | 3.2 |

| HEK293 (Normal) | >200 | — |

*Selectivity Index = IC₅₀(Normal)/IC₅₀(Cancer) .

Applications in Organic Synthesis

Chiral Building Block

The rigid cyclopropane scaffold serves as a stereochemical template in asymmetric synthesis:

-

Dipeptide Isosteres: Replaces peptide bonds to enhance metabolic stability .

-

Ligand Design: Coordinates transition metals (Cu, Fe) in enantioselective catalysis .

Photolabile Protecting Group

Under UV irradiation (λ = 365 nm), the ester undergoes cleavage via nitro group excitation:

This property enables spatiotemporal control in prodrug activation.

| Factor | Impact | Mitigation Strategy |

|---|---|---|

| Light | Nitro group degradation | Amber glass, inert atmosphere |

| Humidity | Ester hydrolysis | Desiccants (SiO₂), sealed containers |

| Temperature | Cyclopropane ring decomposition (>60°C) | Storage at 2–8°C |

Accelerated stability studies (40°C/75% RH) indicate a shelf life of 24 months under recommended conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume